molecular formula C16H12N2O4S B2654538 Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate CAS No. 1172416-65-7

Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2654538
CAS No.: 1172416-65-7
M. Wt: 328.34
InChI Key: XGUDSYVECGZURR-UHFFFAOYSA-N
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Description

Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of isoxazole and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiophene ring is then introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for the formation of carbohydrazide derivatives and methanolic conditions for cyclization reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of isoxazole and thiophene rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

methyl 2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-21-16(20)11-7-8-23-15(11)17-14(19)12-9-13(22-18-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUDSYVECGZURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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